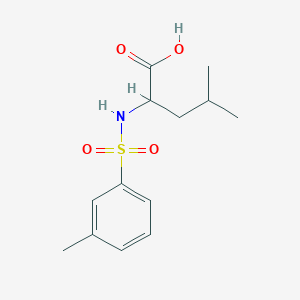

(m-Tolylsulfonyl)leucine

Description

Properties

IUPAC Name |

4-methyl-2-[(3-methylphenyl)sulfonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-9(2)7-12(13(15)16)14-19(17,18)11-6-4-5-10(3)8-11/h4-6,8-9,12,14H,7H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHBVUJXATNLPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC(CC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (m-Tolylsulfonyl)leucine typically involves the reaction of leucine with a tolylsulfonyl chloride in the presence of a base. The reaction proceeds as follows:

- Leucine is dissolved in an appropriate solvent, such as dichloromethane.

- A base, such as triethylamine, is added to the solution to deprotonate the amino group of leucine.

- Tolylsulfonyl chloride is then added dropwise to the reaction mixture.

- The reaction is allowed to proceed at room temperature or slightly elevated temperatures until completion.

- The product is isolated by filtration, washed, and purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: (m-Tolylsulfonyl)leucine undergoes various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form sulfoxides or other reduced forms.

Substitution: The sulfonyl group can act as a leaving group in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfoxides or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(m-Tolylsulfonyl)leucine has been investigated for its potential therapeutic applications due to its ability to modulate biological pathways. It serves as a precursor for synthesizing various bioactive compounds, including inhibitors of proteases and enzymes involved in disease processes.

Table 1: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Cancer Therapy | Development of inhibitors targeting cancer cell proliferation pathways. |

| Metabolic Disorders | Modulation of metabolic pathways related to obesity and diabetes. |

| Neurological Disorders | Investigation into neuroprotective effects and modulation of neurotransmitter systems. |

Biochemistry

In biochemical studies, this compound is utilized to explore protein interactions and enzyme activities. Its ability to form stable complexes with proteins allows researchers to investigate the structural and functional aspects of various biomolecules.

Case Study: Enzyme Inhibition

A study examined the inhibitory effects of this compound on specific proteases involved in tumor progression. The results indicated a significant reduction in enzyme activity, suggesting its potential as a therapeutic agent in cancer treatment.

Molecular Biology

This compound is also employed in molecular biology for studying gene expression regulation and protein synthesis mechanisms. Its incorporation into peptide sequences can help elucidate the role of specific residues in protein function.

Table 2: Research Findings on Protein Synthesis

| Study Focus | Findings |

|---|---|

| mTOR Signaling Pathway | Enhanced activation of mTOR pathway leading to increased protein synthesis. |

| Muscle Growth | Promoted hypertrophy in muscle cells via enhanced nutrient signaling. |

Mechanism of Action

The mechanism of action of (m-Tolylsulfonyl)leucine involves its interaction with molecular targets and pathways related to leucine metabolism. Leucine is known to activate the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in protein synthesis and cell growth. The presence of the tolylsulfonyl group may modulate the interaction of leucine with its targets, potentially enhancing or altering its biological effects.

Comparison with Similar Compounds

(p-Tolylsulfonyl)leucine: Similar structure but with the sulfonyl group attached to the para position of the tolyl ring.

(o-Tolylsulfonyl)leucine: Similar structure but with the sulfonyl group attached to the ortho position of the tolyl ring.

Sulfonyl-leucine derivatives: Various derivatives with different substituents on the sulfonyl group.

Uniqueness: (m-Tolylsulfonyl)leucine is unique due to the specific positioning of the sulfonyl group on the meta position of the tolyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, potentially leading to distinct chemical and biological properties compared to its ortho and para counterparts.

Biological Activity

(m-Tolylsulfonyl)leucine is a derivative of the essential amino acid L-leucine, characterized by the addition of a m-tolylsulfonyl group. This modification potentially enhances its biological activities, making it a compound of interest in various biomedical applications. This article explores the biological activity of this compound, including its mechanisms of action, effects on metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₅NO₄S

- Molecular Weight : Approximately 285.33 g/mol

- Structure : The compound features a sulfonyl group attached to the aromatic ring of m-tolyl, which is linked to the L-leucine backbone. This unique structure contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily influenced by its structural relationship with L-leucine. L-leucine is known to activate the mechanistic target of rapamycin (mTOR) pathway, which plays a crucial role in muscle protein synthesis and cellular metabolism. The sulfonyl modification may enhance these effects, leading to increased efficacy in specific applications.

Key Mechanisms:

- mTOR Activation : Like L-leucine, this compound may stimulate protein synthesis through mTOR signaling pathways, which are vital for muscle growth and repair.

- Mitochondrial Biogenesis : Studies have shown that leucine can enhance mitochondrial function and biogenesis, suggesting that this compound could similarly influence energy metabolism in cells .

Biological Effects

- Muscle Protein Synthesis :

-

Energy Metabolism :

- Research indicates that leucine supplementation can shift metabolic reliance towards oxidative phosphorylation (OXPHOS), reducing lactate production and enhancing mitochondrial efficiency .

- This shift could be beneficial in conditions characterized by metabolic dysregulation, such as obesity or diabetes.

-

Potential Therapeutic Applications :

- Given its structural similarities with L-leucine, this compound might be explored for therapeutic uses in muscle wasting disorders and metabolic diseases.

- Its unique sulfonyl modification could also lead to novel drug formulations targeting specific pathways involved in energy metabolism and muscle health.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Leucine | Natural amino acid | Essential for protein synthesis; no sulfonyl group |

| N-Tosyl-L-leucine | Sulfonamide derivative | Tosyl group instead of m-tolyl; used in peptide synthesis |

| m-Toluenesulfonamide | Sulfonamide | General antimicrobial properties; not an amino acid |

| S-Methyl-L-cysteine | Sulfur-containing amino acid | Involved in antioxidant defense; different biological roles |

Case Studies and Research Findings

- Leucine's Role in Mitochondrial Function :

- Impact on Protein Metabolism :

- Metabolic Shifts Induced by Leucine :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.